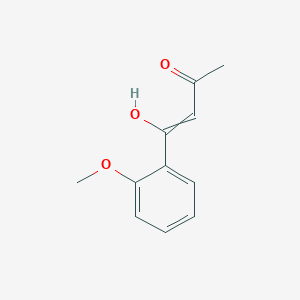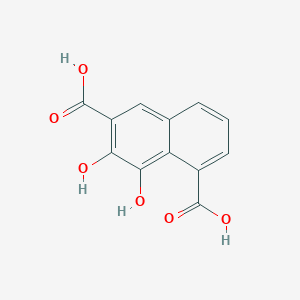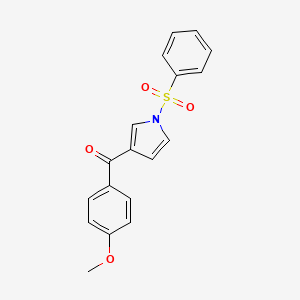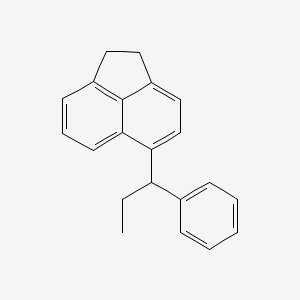
5-(1-Phenylpropyl)-1,2-dihydroacenaphthylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Phenylpropyl)-1,2-dihydroacenaphthylene: is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a phenylpropyl group attached to a dihydroacenaphthylene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Phenylpropyl)-1,2-dihydroacenaphthylene typically involves the reaction of acenaphthylene with 1-phenylpropyl halides under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium or nickel, and requires a controlled environment to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-(1-Phenylpropyl)-1,2-dihydroacenaphthylene can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its fully saturated form. Hydrogenation using catalysts like palladium on carbon is a typical method.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions. Halogenation and alkylation are common examples.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other suitable catalysts.
Substitution: Halogens (chlorine, bromine), alkyl halides, and other electrophiles or nucleophiles.
Major Products Formed:
Oxidation: Various oxidized derivatives, such as ketones and carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-(1-Phenylpropyl)-1,2-dihydroacenaphthylene is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the interactions of aromatic hydrocarbons with biological systems
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, due to its aromatic nature and stability.
Mecanismo De Acción
The mechanism by which 5-(1-Phenylpropyl)-1,2-dihydroacenaphthylene exerts its effects is primarily through its interactions with molecular targets in chemical reactions. The phenylpropyl group can participate in various bonding interactions, while the dihydroacenaphthylene moiety provides a stable aromatic framework. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules.
Comparación Con Compuestos Similares
Acenaphthylene: A simpler aromatic hydrocarbon with similar structural features.
1-Phenylpropyl derivatives: Compounds with the phenylpropyl group attached to different aromatic or aliphatic backbones.
Dihydroacenaphthylene derivatives: Compounds with modifications to the dihydroacenaphthylene moiety.
Uniqueness: 5-(1-Phenylpropyl)-1,2-dihydroacenaphthylene is unique due to the combination of the phenylpropyl group and the dihydroacenaphthylene moiety This combination imparts specific chemical properties and reactivity that distinguish it from other similar compounds
Propiedades
Número CAS |
92669-84-6 |
|---|---|
Fórmula molecular |
C21H20 |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
5-(1-phenylpropyl)-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C21H20/c1-2-18(15-7-4-3-5-8-15)19-14-13-17-12-11-16-9-6-10-20(19)21(16)17/h3-10,13-14,18H,2,11-12H2,1H3 |
Clave InChI |
XHVJTESEPRJICX-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=CC=C1)C2=CC=C3CCC4=C3C2=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Methanesulfonyl)(methyl)amino]benzene-1-sulfonamide](/img/structure/B14359443.png)
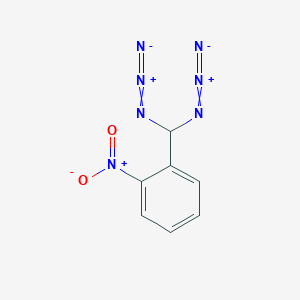
![Ethyl [2-(hydrazinecarbonyl)-1-benzofuran-3-yl]carbamate](/img/structure/B14359454.png)
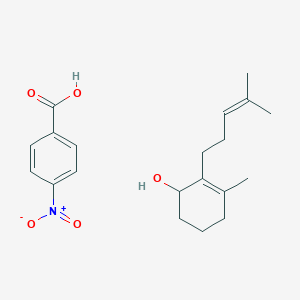
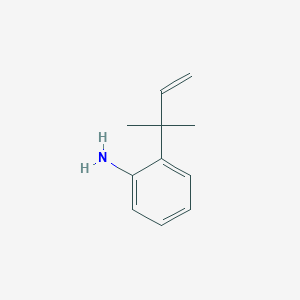
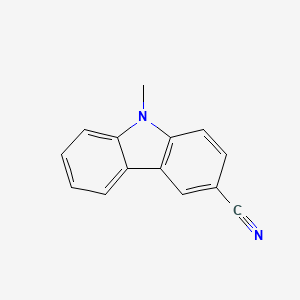
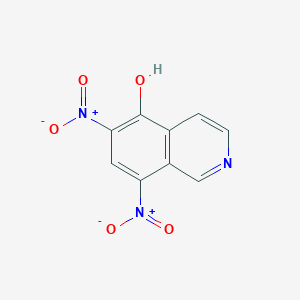
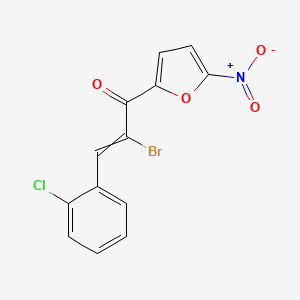
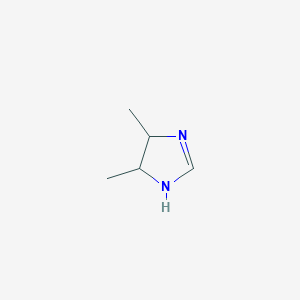
![(5-{[2-(3-Ethoxyphenyl)-2-oxoethyl]amino}-2-methoxyphenyl)methyl carbonate](/img/structure/B14359509.png)
